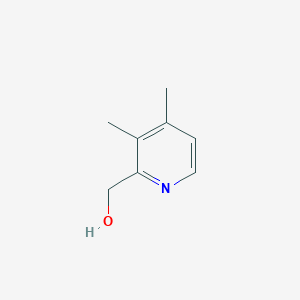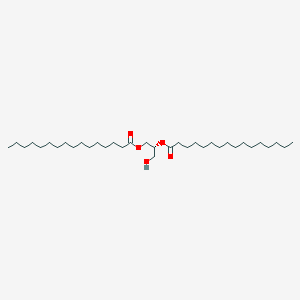
2,3-ジパルミトイル-sn-グリセロール
説明
2,3-dipalmitoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It derives from a hexadecanoic acid.
科学的研究の応用
脂質ベースの薬物送達システム
リポソーム、マイクロバブル、固体脂質ナノ粒子などの脂質ベースの薬物送達システムは、ナノ医療の先駆者として認識されており、臨床的に安全で効果的であると考えられています . 2,3-ジパルミトイル-sn-グリセロール(1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリンまたはDPPCとしても知られています)は、これらのシステムで頻繁に使用されます .
膜構造の調査
DPPCは、膜構造とプロテインキナーゼC活性との関係を研究するために使用されます . これは、細胞生物学で重要なタンパク質と脂質の相互作用を理解するのに役立ちます。
タンパク質-脂質相互作用研究
DPPCは、リポソーム浮遊アッセイにおけるタンパク質-脂質相互作用の特異性を研究するために使用されてきました . これらのアッセイは、さまざまな生物学的プロセスで重要な、タンパク質が脂質とどのように相互作用するかを理解するのに役立ちます。
熱的および形態学的調査
DPPCは、脂質ベースシステムの熱的および形態学的調査で使用されます . これらの研究は、これらのシステムの特性を理解するのに役立ちます。これは、それらの生物医学的用途にとって非常に重要です。
抗菌研究
DPPCは、特定の化合物の抗菌特性の研究に使用されます . たとえば、それはモデル膜で使用され、抗菌化合物が細菌膜とどのように相互作用するかを研究します .
生物物理的特性研究
DPPC、コレステロール、その他の化合物からなるハイブリッド膜の生物物理的特性に関する研究が進行中です . この研究は、生物医学的用途のための新しい材料の開発にとって非常に重要です。
薬物送達研究
DPPCは、薬物送達システムの開発に使用されます . たとえば、それは薬物送達のための脂質/糖ベシクルの開発に使用されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
将来の方向性
Research on phospholipids like 2,3-Dipalmitoyl-sn-glycerol is ongoing, with a focus on their use in drug delivery . Understanding the biophysical properties of these compounds at a molecular level can help in the formation and progression of lung disease and provide references for the synthesis of lung surfactants .
作用機序
Target of Action
2,3-Dipalmitoyl-sn-glycerol (DPPG) is a type of phospholipid that primarily targets lipid membranes . It is a major component of liposomes, which are small unilamellar lipid vesicles . These liposomes are used in various applications such as drug delivery systems and sensors .
Mode of Action
DPPG interacts with its targets by adsorbing onto solid surfaces, which is a crucial step in the development of devices based on liposomes . The liposomes of DPPG are generally adsorbed intact onto the surface . This adsorption is influenced by the electrostatic interactions between the negatively charged lipid liposomes and the outermost, positively charged layer of the surface .
Biochemical Pathways
It has been suggested that dppg may affect membrane structure in model membranes . This could potentially influence various cellular processes, as the structure and integrity of membranes are crucial for cell function.
Pharmacokinetics
It’s known that dppg can be used as a biological material or organic compound for life science-related research .
Result of Action
The primary result of DPPG’s action is the formation of stable liposomes on solid surfaces . These liposomes can remain stable for several hours, making them suitable for various applications such as drug delivery systems and sensors . Additionally, DPPG may influence the structure of lipid membranes, potentially affecting various cellular processes .
Action Environment
The action of DPPG is influenced by environmental factors such as the roughness of the surface onto which the liposomes are adsorbed . Rough surfaces are achieved by preparing polyelectrolyte layer-by-layer films, which act as soft polymer cushions . The roughness of the surface is a variable to be taken into account if one intends to adsorb intact lipid structures .
生化学分析
Biochemical Properties
2,3-Dipalmitoyl-sn-glycerol interacts with various biomolecules in biochemical reactions. It has been found to affect membrane structure in model membranes . It is also known to activate protein kinase C (PKC) when used at certain concentrations .
Cellular Effects
The effects of 2,3-Dipalmitoyl-sn-glycerol on cells and cellular processes are diverse. It influences cell function by affecting the structure and fluidity of cell membranes . It can also impact cell signaling pathways and gene expression through its interactions with proteins like PKC .
Molecular Mechanism
At the molecular level, 2,3-Dipalmitoyl-sn-glycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can activate PKC, an enzyme involved in various cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2,3-Dipalmitoyl-sn-glycerol can change. For example, it has been observed that the compound’s ability to affect membrane structure can vary depending on the conditions of the experiment .
Metabolic Pathways
2,3-Dipalmitoyl-sn-glycerol is involved in various metabolic pathways. It is a type of diacylglycerol, a class of lipids that play a crucial role in cellular metabolism .
Transport and Distribution
2,3-Dipalmitoyl-sn-glycerol is transported and distributed within cells and tissues as part of lipid structures. It is a component of various types of lipids, including phospholipids, which are key components of cell membranes .
Subcellular Localization
The subcellular localization of 2,3-Dipalmitoyl-sn-glycerol is primarily within the lipid bilayers of cell membranes. As a component of these membranes, it plays a crucial role in maintaining their structure and function .
特性
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 2,3-dipalmitoyl-sn-glycerol in biological systems?
A: The stereochemistry of 2,3-dipalmitoyl-sn-glycerol plays a crucial role in its interaction with enzymes like lysosomal phospholipase A1. While this enzyme readily hydrolyzes both sn-1,2 and sn-2,3 isomers of dipalmitoylphosphatidylcholine, the Vmax for the sn-2,3 isomer is slightly lower. [] This suggests that even subtle structural differences can impact enzymatic activity.
Q2: How can 1H-NMR be used to determine the enantiomeric purity of compounds like 2,3-dipalmitoyl-sn-glycerol?
A: A study demonstrated the use of 1H-NMR with a chiral shift reagent, tri(3-heptafluorobutyryl-d-camphorato)praseodymium(III), to determine the enantiomeric purity of glycerides, including 2,3-dipalmitoyl-sn-glycerol. [] By converting the compound into its trimethylsilyl ether derivative, researchers could analyze the enantiomeric ratio based on the induced splitting patterns of the trimethylsilyl group protons.
Q3: Can you explain the application of 2,3-dipalmitoyl-sn-glycerol in synthesizing specific phospholipids?
A: 2,3-Dipalmitoyl-sn-glycerol serves as a valuable precursor for synthesizing mixed acid 1-sn-phosphatidylcholines. [] After converting racemic 1,2-dipalmitoyl-sn-glycerol-3-phosphorylcholine to 2,3-dipalmitoyl-sn-glycerol-1-phosphorylcholine via enzymatic hydrolysis, it can be further modified to obtain the desired mixed acid 1-sn-phosphatidylcholines, which are otherwise difficult to synthesize.
Q4: What are the analytical techniques used to study the properties of 2,3-dipalmitoyl-sn-glycerol and related compounds?
A: Beyond 1H-NMR, high-performance liquid chromatography (HPLC) coupled with mass spectrometry proves particularly useful for separating and identifying triacylglycerol enantiomers and positional isomers, including those related to 2,3-dipalmitoyl-sn-glycerol. [] This method allows for analyzing complex mixtures and determining the composition of various fats and oils.
Q5: How does the structure of 2,3-dipalmitoyl-sn-glycerol relate to its mixing characteristics?
A: Research has explored the structures and binary mixing characteristics of enantiomers of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO). [] While this research focuses on related compounds, it highlights the importance of understanding how specific structural features, such as the position and stereochemistry of fatty acid chains, influence the physical properties of these molecules.
Q6: Can you elaborate on the use of lipases in relation to chiral triglycerides like those related to 2,3-dipalmitoyl-sn-glycerol?
A: Lipases play a crucial role in the synthesis of chiral triglycerides. [] While this research doesn't directly involve 2,3-dipalmitoyl-sn-glycerol, it highlights the potential of enzymatic approaches for synthesizing specific enantiomers of triglycerides, which are valuable tools for various applications in food chemistry and pharmaceutical research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)

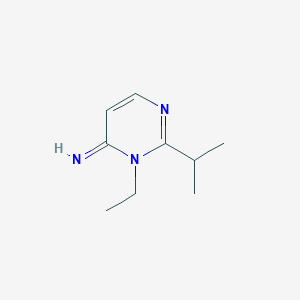
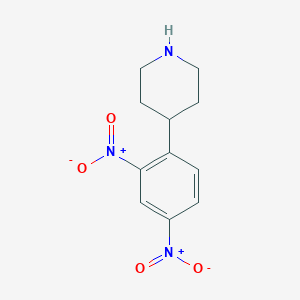
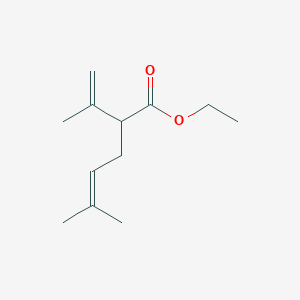
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
![[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol](/img/structure/B53207.png)

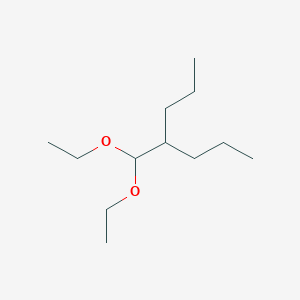
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
